N,N-Dimethyl[4-(4-piperidinyloxy)phenyl]-methanamine
Description
N,N-Dimethyl[4-(4-piperidinyloxy)phenyl]-methanamine is a tertiary amine characterized by a central methanamine backbone substituted with two methyl groups on the nitrogen atom and a 4-(4-piperidinyloxy)phenyl moiety. The piperidinyloxy group introduces an ether linkage between the phenyl ring and the piperidine, a six-membered heterocycle containing one nitrogen atom. This structural configuration confers unique physicochemical properties, such as moderate lipophilicity (predicted logP ~2.5–3.0) and solubility in polar organic solvents.
Properties
IUPAC Name |
N,N-dimethyl-1-(4-piperidin-4-yloxyphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-16(2)11-12-3-5-13(6-4-12)17-14-7-9-15-10-8-14/h3-6,14-15H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYPWVQHTNTJKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)OC2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl[4-(4-piperidinyloxy)phenyl]-methanamine typically involves the reaction of 4-(4-piperidinyloxy)benzaldehyde with N,N-dimethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium borohydride, to facilitate the reduction of the aldehyde group to a methanamine group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl[4-(4-piperidinyloxy)phenyl]-methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Chemical Research Applications
Organic Synthesis:
N,N-Dimethyl[4-(4-piperidinyloxy)phenyl]-methanamine serves as an important reagent in organic synthesis. It acts as a building block for more complex molecules, facilitating the development of new compounds with potential applications in various fields. The compound can undergo typical reactions associated with amines, including oxidation, reduction, and nucleophilic substitution, making it versatile for synthesizing derivatives with specific functionalities.
Analytical Chemistry:
In analytical chemistry, this compound is used for developing assays and analytical methods to detect and quantify other substances. Its unique chemical properties allow it to interact selectively with various analytes, enhancing the sensitivity and specificity of detection methods .
Biological Research Applications
Pharmacological Studies:
this compound has shown potential in pharmacological research due to its interactions with neurotransmitter receptors. Preliminary studies suggest that it may influence synaptic transmission and neuronal activity by binding to specific receptors in the brain. This interaction could provide insights into its potential therapeutic uses in treating neurological disorders .
Biochemical Assays:
The compound is utilized in biochemical assays to study biological processes at the molecular level. It can act as a probe to investigate enzyme activities or receptor-ligand interactions, contributing to our understanding of cellular mechanisms and signaling pathways.
Pharmaceutical Applications
Drug Development:
this compound is being explored for its potential as a therapeutic agent. Its ability to modulate neurotransmitter systems suggests applications in treating conditions such as migraines, anxiety disorders, and other neuropsychiatric conditions. Research indicates that compounds similar to this one may enhance serotonin receptor activity without causing vasoconstriction, making them suitable candidates for migraine treatment .
Clinical Research:
Ongoing clinical studies are investigating the efficacy of this compound in treating various disorders linked to serotonin dysregulation. Disorders such as depression, anxiety, and chronic pain syndromes may benefit from treatments involving this compound due to its pharmacological profile .
Mechanism of Action
The mechanism of action of N,N-Dimethyl[4-(4-piperidinyloxy)phenyl]-methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional comparisons between N,N-Dimethyl[4-(4-piperidinyloxy)phenyl]-methanamine and key analogs:
Key Observations :
Structural Complexity : The target compound’s piperidinyloxy-phenyl ether distinguishes it from analogs with direct methylene (e.g., 1-[4-(4-phenylpiperazin-1-yl)phenyl]methanamine ) or amide linkages (e.g., N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide ). The ether group may enhance metabolic stability compared to esters or amines .
Basicity and Reactivity : N,N-Dimethyl(phenyl)methanamine lacks the piperidine moiety, resulting in higher volatility and simpler reactivity profiles in catalytic N-methylation reactions .
Pharmacological Potential: Piperidine/piperazine-containing compounds (e.g., 1-[4-(4-phenylpiperazin-1-yl)phenyl]methanamine) are frequently associated with CNS activity, suggesting the target compound could share similar target affinities .
Synthetic Methods: The target compound’s synthesis likely involves etherification and N-methylation steps, contrasting with hydrogenation (e.g., 4-(Aminomethyl)-N,N-dimethylaniline) or reductive amination (e.g., N,N-Dimethyl(4-((piperazin-1-yl)methyl)phenyl)methanamine) pathways .
Research Findings and Contradictions
- Catalytic N-Methylation : highlights that Ru/C catalysts effectively methylate aliphatic amines like N-methyl(phenyl)methanamine, whereas Pt/C fails due to weak adsorption. This suggests that the target compound’s synthesis may require Ru/C for efficient dimethylation .
- COX-2 Inhibition : N,N-Dimethyl analogs of imidazothiazole derivatives () exhibit potent COX-2 inhibition (IC50 ~1.2–1.4 µM), implying that dimethylation can enhance bioactivity. This supports the hypothesis that the target compound’s N,N-dimethyl group may confer similar advantages .
- Contradictions : While piperazine derivatives () are often water-soluble, the target compound’s piperidinyloxy group may reduce solubility compared to piperazinyl analogs. This highlights the need for empirical solubility testing .
Biological Activity
N,N-Dimethyl[4-(4-piperidinyloxy)phenyl]-methanamine, also known as a piperidine derivative, has garnered attention in scientific research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications based on recent studies.
Chemical Structure and Synthesis
The compound has the molecular formula and a molecular weight of 234.34 g/mol. It is synthesized through the reaction of 4-(4-piperidinyloxy)benzaldehyde with N,N-dimethylamine, typically in solvents like ethanol or methanol, often facilitated by catalysts such as sodium borohydride .
This compound interacts with various biological targets, primarily through receptor modulation. It is known to bind to specific receptors and enzymes, influencing cellular pathways that can lead to various biological effects. For instance, it has been utilized in biochemical assays to study enzyme activities and receptor interactions.
Biological Activities
- Antitumor Activity : Recent studies have indicated that compounds similar to this compound exhibit significant inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, a related compound demonstrated an IC50 value of 0.004 μM against CDK2, suggesting potent antitumor properties .
- Anti-inflammatory Properties : Research has shown that derivatives of this compound possess anti-inflammatory effects. In vitro studies using RAW 264.7 macrophage cell lines indicated that these compounds could reduce the production of nitric oxide and inflammatory markers, suggesting their potential as anti-inflammatory agents .
- Neuroprotective Effects : The compound's structural similarities to known neuroprotective agents imply potential benefits in neurodegenerative diseases. Its ability to inhibit acetylcholinesterase suggests it may enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
Table 1: Summary of Biological Activities
Q & A
Q. What are the key synthetic routes for N,N-Dimethyl[4-(4-piperidinyloxy)phenyl]-methanamine, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves coupling 4-(piperidin-4-yloxy)benzaldehyde with dimethylamine via reductive amination. For example, catalytic hydrogenation (e.g., using H₂/Pd-C) is effective for reducing imine intermediates, yielding the target compound . Optimization includes adjusting solvent polarity (e.g., ethanol vs. THF), reaction temperature (25–60°C), and stoichiometry of the amine to aldehyde (1.2–2.0 equivalents) to improve yields. Purification via column chromatography (silica gel, 5–10% methanol in dichloromethane) ensures high purity (>95%) .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ ~2.8 ppm for N,N-dimethyl groups; δ ~3.6–4.0 ppm for piperidinyloxy protons) confirm substitution patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated [M+H]⁺ for C₁₄H₂₁N₂O: 241.1645; observed: 241.1648) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>98%) .
Advanced Research Questions
Q. How do structural modifications to the piperidinyloxy moiety influence biological activity?
- Methodological Answer : Substituting the piperidine oxygen with sulfur or introducing steric hindrance (e.g., 3-methylpiperidine) alters receptor binding. For example, COX-2 inhibition studies show that bulkier substituents reduce IC₅₀ values by 30–50% compared to the parent compound, as seen in docking models where modified piperidinyl groups enhance hydrophobic interactions with catalytic residues . Activity is quantified via enzyme assays (e.g., fluorescence-based COX-2 inhibition) and validated with molecular dynamics simulations (AMBER or GROMACS) .
Q. What strategies mitigate challenges in regioselective functionalization of the phenyl ring?
- Methodological Answer :
- Directed ortho-Metalation : Use tert-butyllithium with directing groups (e.g., methoxy) to install substituents at the para position relative to the methanamine group .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃) with aryl boronic acids introduces functional groups (e.g., nitro, amino) for further derivatization .
- Data Contradictions : While some studies report high yields (>80%) using Pd catalysts, others note competing side reactions (e.g., dehalogenation) requiring ligand optimization (XPhos vs. SPhos) .
Data-Driven Analysis
Q. How do solvent and catalyst choices impact hydrogenation efficiency in reductive amination?
- Methodological Answer :
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Catalyst | Pd/C (10 wt%) | 90 | |
| Solvent | Ethanol | 85 | |
| Temperature | 50°C | 88 | |
| H₂ Pressure | 40 psi | 92 |
- Contradictions : Lower yields (70–75%) occur with Raney Ni due to incomplete reduction of imine intermediates .
Biological and Computational Evaluation
Q. What in vitro assays are suitable for evaluating this compound’s pharmacokinetic properties?
- Methodological Answer :
- Caco-2 Permeability : Assess intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high bioavailability) .
- Cytochrome P450 Inhibition : Fluorescent probes (e.g., CYP3A4) quantify metabolic stability (IC₅₀ < 10 µM suggests risk of drug-drug interactions) .
- Plasma Protein Binding : Equilibrium dialysis (human serum albumin) measures unbound fraction (<5% indicates high tissue distribution) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
